molecular formula C20H18O8 B096647 (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 17514-43-1

(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B096647
CAS No.: 17514-43-1
M. Wt: 386.4 g/mol
InChI Key: XGUMQVUWZOLAQN-XFBPFBCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Rhodomycinone is a member of the anthracycline family of antibiotics, which are secondary metabolites produced by Streptomyces species. These compounds are known for their intense colors, ranging from yellow and red to purple and blue. Alpha-Rhodomycinone is particularly notable for its antibacterial and antitumor activities .

Preparation Methods

Alpha-Rhodomycinone can be synthesized through various methods. One common approach involves the isolation of the compound from Streptomyces purpurascens. The process includes growing the isolate in a liquid medium, followed by extraction using ethyl acetate. The crude antibiotic complex is then purified using preparative Thin Layer Chromatography (TLC). Acid hydrolysis of each fraction and subsequent TLC leads to the identification of aglycones and sugars, confirming the presence of (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione .

Chemical Reactions Analysis

Alpha-Rhodomycinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include various acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .

Scientific Research Applications

Alpha-Rhodomycinone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of anthracyclines. In biology, it serves as a tool for investigating the mechanisms of antibiotic resistance. In medicine, (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is studied for its potential use in cancer therapy due to its antitumor properties. Industrially, it is used in the production of various antibiotics and other bioactive compounds .

Mechanism of Action

The mechanism of action of (7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves the intercalation of the compound into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and ultimately cell death. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound effectively halts the growth of cancer cells .

Comparison with Similar Compounds

Alpha-Rhodomycinone is similar to other anthracyclines such as daunorubicin, doxorubicin, and idarubicin. it is unique in its specific aglycone structure and the types of sugar residues attached. This structural uniqueness contributes to its distinct biological activities and therapeutic potential. Similar compounds include beta-Rhodomycinone, gamma-Rhodomycinone, and epsilon-Rhodomycinone .

Properties

CAS No.

17514-43-1

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1

InChI Key

XGUMQVUWZOLAQN-XFBPFBCZSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Isomeric SMILES

CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O

Origin of Product

United States

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